SARS-CoV-2-IN-49

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SARS-CoV-2-IN-49 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the virus’s ability to proliferate within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-49 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s activity against the target proteins. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-49 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.

Substitution: Replacement of specific atoms or groups within the molecule to enhance its binding affinity to target proteins.

Common Reagents and Conditions

The reactions typically require specific reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions are intermediates that retain the core structure of this compound but possess modified functional groups that enhance its biological activity.

Scientific Research Applications

SARS-CoV-2-IN-49 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its ability to inhibit viral replication in cell culture models, providing insights into the molecular mechanisms of viral infection.

Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.

Industry: Utilized in the development of diagnostic assays and antiviral coatings for medical devices and personal protective equipment.

Mechanism of Action

SARS-CoV-2-IN-49 exerts its effects by targeting specific proteins involved in the viral replication process. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. Key molecular targets include the viral protease and polymerase enzymes, which are essential for the synthesis of viral RNA and proteins. The inhibition of these enzymes disrupts the viral life cycle, reducing the viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

Remdesivir: An antiviral drug that targets the viral RNA polymerase.

Favipiravir: Another antiviral that inhibits viral RNA-dependent RNA polymerase.

Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

Uniqueness

SARS-CoV-2-IN-49 is unique in its specific binding affinity and inhibitory activity against multiple viral proteins, making it a versatile and potent antiviral agent. Unlike some other compounds, it has shown efficacy against a broad range of SARS-CoV-2 variants, highlighting its potential as a robust therapeutic option in the ongoing fight against COVID-19.

Properties

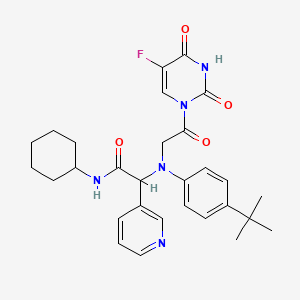

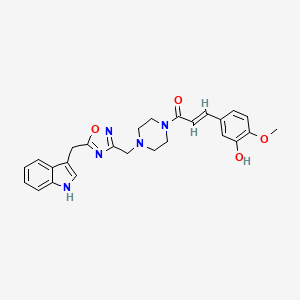

Molecular Formula |

C29H34FN5O4 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

2-(4-tert-butyl-N-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-oxoethyl]anilino)-N-cyclohexyl-2-pyridin-3-ylacetamide |

InChI |

InChI=1S/C29H34FN5O4/c1-29(2,3)20-11-13-22(14-12-20)34(18-24(36)35-17-23(30)26(37)33-28(35)39)25(19-8-7-15-31-16-19)27(38)32-21-9-5-4-6-10-21/h7-8,11-17,21,25H,4-6,9-10,18H2,1-3H3,(H,32,38)(H,33,37,39) |

InChI Key |

FTVGQLGSIZMGJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N2C=C(C(=O)NC2=O)F)C(C3=CN=CC=C3)C(=O)NC4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

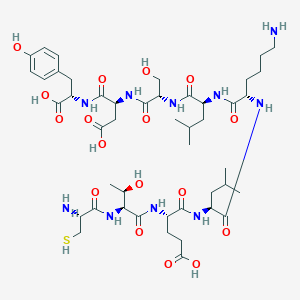

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)

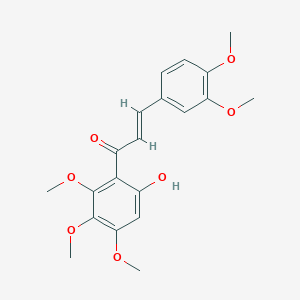

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

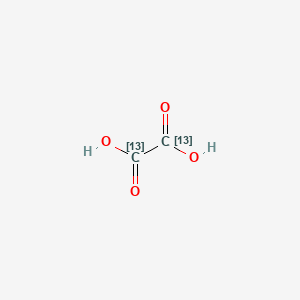

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

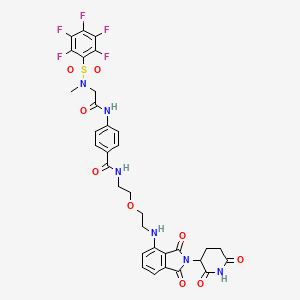

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)